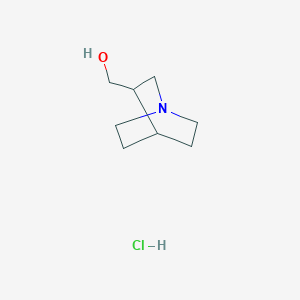
3-Hydroxymethylchinuclidin
Übersicht
Beschreibung
3-Hydroxymethylquinuclidine is a quinuclidine derivative known for its potential applications in medicinal chemistry. It is a bicyclic amine with a hydroxymethyl group attached to the third carbon of the quinuclidine ring. This compound has garnered interest due to its role as a nicotinic receptor ligand, which makes it a valuable candidate for research in neuropharmacology.
Wissenschaftliche Forschungsanwendungen
3-Hydroxymethylquinuclidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with nicotinic receptors in the central nervous system.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
3-Hydroxymethylquinuclidine is primarily designed and evaluated as a nicotinic ligand . The main target of this compound is the nicotinic receptors in the central nervous system (CNS) . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
The interaction of 3-Hydroxymethylquinuclidine with its targets involves high affinity interactions with the α4β2 subtype of nicotinic receptors . This interaction results in the inhibition of the specific binding of nicotine, indicating that 3-Hydroxymethylquinuclidine acts as a competitive antagonist .
Biochemical Pathways
The primary biochemical pathway affected by 3-Hydroxymethylquinuclidine is the nicotinic signaling pathway. By interacting with the α4β2 subtype of nicotinic receptors, 3-Hydroxymethylquinuclidine can influence the downstream effects of this pathway . .
Pharmacokinetics
The pharmacokinetic properties of a drug molecule are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 3-Hydroxymethylquinuclidine’s action are primarily related to its interaction with the α4β2 subtype of nicotinic receptors . This interaction can lead to changes in the activity of these receptors, potentially influencing neuronal signaling . .
Biochemische Analyse
Biochemical Properties
3-Hydroxymethylquinuclidine has been found to interact with various enzymes and proteins
Cellular Effects
It has been suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxymethylquinuclidine typically involves the conversion of 3-quinuclidinone to 3-methoxymethyl-3-quinuclidinol, followed by deprotection to yield the desired compound . One common method includes the reaction of 3-quinuclidinol with triphenylphosphine and 3-hydroxypyridine in anhydrous tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production methods for 3-Hydroxymethylquinuclidine are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxymethylquinuclidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a quinuclidine derivative with a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Methyl-substituted quinuclidine derivatives.
Substitution: Various substituted quinuclidine derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
3-Quinuclidinol: Another quinuclidine derivative with a hydroxyl group at the third carbon.
3-Methoxymethylquinuclidine: A derivative with a methoxymethyl group instead of a hydroxymethyl group.
Quinuclidine-Based Carbamates: Compounds designed for their potential as central nervous system active agents.
Uniqueness: 3-Hydroxymethylquinuclidine is unique due to its specific interaction with nicotinic receptors and its potential as a partial agonist. This sets it apart from other quinuclidine derivatives, which may have different functional groups and receptor affinities.
Eigenschaften
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-8-5-9-3-1-7(8)2-4-9/h7-8,10H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAWHSHTXVVCLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00902772 | |
| Record name | NoName_3326 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00902772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5176-22-7 | |
| Record name | {1-azabicyclo[2.2.2]octan-3-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol](/img/structure/B2576934.png)
![3-Pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine;dihydrochloride](/img/structure/B2576936.png)

![3-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(oxan-4-yl)urea](/img/structure/B2576940.png)



![Methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2576949.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2576950.png)

![N-(2-chlorophenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2576952.png)
acetate](/img/structure/B2576954.png)


